molecular formula C28H30ClN3O3 B4077838 3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide

3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide

Cat. No. B4077838
M. Wt: 492.0 g/mol
InChI Key: BIXDMQYJSIXARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer and antitumor effects by inhibiting the activity of enzymes involved in cell proliferation. It has also been proposed that this compound may act as an antioxidant, thereby protecting cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide have been studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been reported to inhibit the growth of tumor cells by inducing cell cycle arrest. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anticancer, antitumor, and neuroprotective effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide. One direction is to investigate the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its therapeutic effects. Additionally, the development of more efficient synthesis methods for this compound may enable its use in larger-scale experiments.

Scientific Research Applications

The potential therapeutic applications of 3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide have been investigated in various scientific research studies. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have antitumor activity by inhibiting the growth of tumor cells. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN3O3/c1-2-7-27(33)32-16-14-31(15-17-32)26-13-12-23(19-25(26)29)30-28(34)22-10-6-11-24(18-22)35-20-21-8-4-3-5-9-21/h3-6,8-13,18-19H,2,7,14-17,20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXDMQYJSIXARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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